
Tert-butyl 3-(aminomethyl)-3-(propan-2-yloxy)azetidine-1-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-(aminomethyl)-3-(propan-2-yloxy)azetidine-1-carboxylate hydrochloride is a synthetic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-(aminomethyl)-3-(propan-2-yloxy)azetidine-1-carboxylate hydrochloride typically involves multiple steps, including the formation of the azetidine ring and the introduction of the tert-butyl, aminomethyl, and propan-2-yloxy groups. Common reagents and conditions used in these reactions may include:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Functional Groups: Various protecting groups and reagents such as tert-butyl chloroformate, formaldehyde, and isopropanol may be used.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 3-(aminomethyl)-3-(propan-2-yloxy)azetidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or aldehydes, while substitution reactions could introduce various alkyl or acyl groups.
Applications De Recherche Scientifique
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in biochemical studies involving azetidine derivatives.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Tert-butyl 3-(aminomethyl)-3-(propan-2-yloxy)azetidine-1-carboxylate hydrochloride would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidine Derivatives: Compounds with similar azetidine rings but different functional groups.
Tert-butyl Esters: Compounds with tert-butyl ester groups but different core structures.
Aminomethyl Compounds: Compounds with aminomethyl groups but different ring systems.
Uniqueness
The uniqueness of Tert-butyl 3-(aminomethyl)-3-(propan-2-yloxy)azetidine-1-carboxylate hydrochloride lies in its specific combination of functional groups and the azetidine ring, which may confer unique chemical and biological properties.
Propriétés
Formule moléculaire |
C12H25ClN2O3 |
|---|---|
Poids moléculaire |
280.79 g/mol |
Nom IUPAC |
tert-butyl 3-(aminomethyl)-3-propan-2-yloxyazetidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H24N2O3.ClH/c1-9(2)16-12(6-13)7-14(8-12)10(15)17-11(3,4)5;/h9H,6-8,13H2,1-5H3;1H |
Clé InChI |
TXMWWEZBGQCOFQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1(CN(C1)C(=O)OC(C)(C)C)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Azabicyclo[3.1.1]heptan-4-one hydrochloride](/img/structure/B13471260.png)
![3-(difluoromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride](/img/structure/B13471276.png)
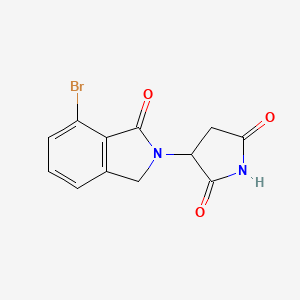
![2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-7-yl)acetic acid](/img/structure/B13471288.png)
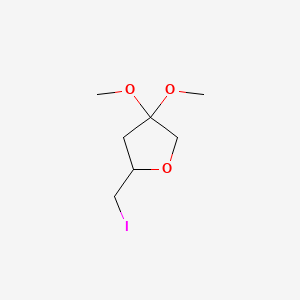

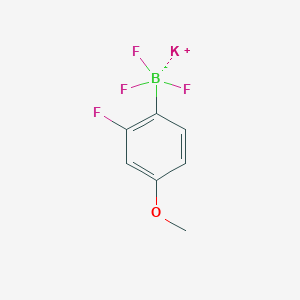
![Sodium [1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]methanesulfinate](/img/structure/B13471309.png)
![4-[Bis(2-chloroethyl)amino]phenolhydrochloride](/img/structure/B13471320.png)
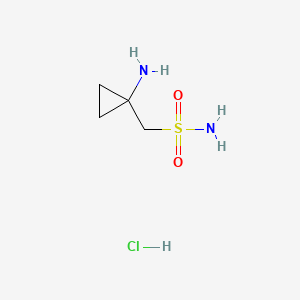
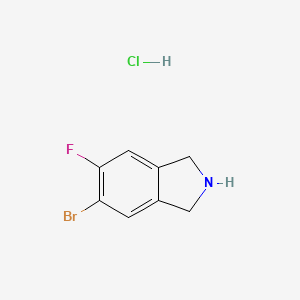
![2,2-Difluorobicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B13471335.png)
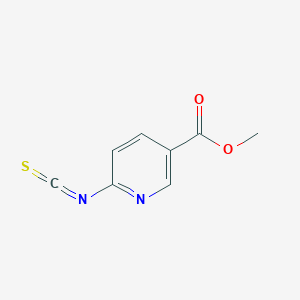
![1-{[4-(Dihydroxyboranyl)phenyl]methyl}guanidine; 2,2,2-trifluoroacetic acid](/img/structure/B13471350.png)
